(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine
Overview
Description
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the cyclization of N-substituted piperidines . The pyridine ring can be constructed using various synthetic strategies, including the Hantzsch pyridine synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry can influence the binding mode and efficacy of the compound . Molecular docking studies have suggested potential interactions with proteins such as gamma tubulin .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyridine derivatives: Compounds such as pyridinium salts and pyridyl-substituted heterocycles exhibit similar reactivity and applications.
Uniqueness
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridine rings. This fusion enhances its pharmacophore space and three-dimensional coverage, making it a versatile scaffold for drug discovery .
Biological Activity
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
The synthesis of this compound typically involves constructing the pyrrolidine and pyridine rings followed by functionalization. Common methods include:
- Cyclization of N-substituted piperidines : This method is often employed to create the pyrrolidine structure.
- Microwave-assisted organic synthesis (MAOS) : This technique enhances the efficiency of the synthesis process, yielding high purity and yield.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may act as a ligand, modulating receptor activity, which can lead to various physiological effects.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant growth inhibition in various cancer cell lines. The mechanism typically involves:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in leukemia cells by modulating protein levels associated with cell cycle regulation and apoptosis .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Smh-3 | HL-60 | 103.26 | G2/M arrest, caspase activation |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are being explored through structure–activity relationship (SAR) studies. For example, certain derivatives have shown promising inhibition of COX enzymes, which are crucial in inflammatory processes.
Compound | COX Inhibition IC50 (μmol) |
---|---|
Derivative 5 | 0.04 ± 0.09 |
Derivative 6 | 0.04 ± 0.02 |
These findings suggest that modifications on the pyridine ring can enhance anti-inflammatory activity .
Case Studies
- Anticancer Activity : A study on a related compound demonstrated significant efficacy against HL-60 leukemia cells, indicating that structural similarities may confer similar effects on cell viability and apoptosis induction .
- In Vivo Efficacy : Research into substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has shown that compounds with similar structures exhibit acceptable plasma clearance and low toxicity profiles in animal models, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRXVUQKDPNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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